molecular formula C14H20N2O3 B12076544 Benzyl 4-((aminooxy)methyl)piperidine-1-carboxylate

Benzyl 4-((aminooxy)methyl)piperidine-1-carboxylate

Cat. No.: B12076544
M. Wt: 264.32 g/mol
InChI Key: HLBRCKHKDCZBSJ-UHFFFAOYSA-N
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Description

Benzyl 4-((aminooxy)methyl)piperidine-1-carboxylate is a piperidine-derived compound featuring a benzyl carbamate group at the 1-position and an aminooxymethyl substituent at the 4-position. The aminooxy (-ONH2) group confers unique reactivity, enabling applications in oxime ligation, prodrug design, and enzyme inhibition.

Properties

Molecular Formula

C14H20N2O3

Molecular Weight

264.32 g/mol

IUPAC Name

benzyl 4-(aminooxymethyl)piperidine-1-carboxylate

InChI

InChI=1S/C14H20N2O3/c15-19-11-13-6-8-16(9-7-13)14(17)18-10-12-4-2-1-3-5-12/h1-5,13H,6-11,15H2

InChI Key

HLBRCKHKDCZBSJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CON)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-((aminooxy)methyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with benzyl chloroformate and hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:

    Formation of Benzyl 4-hydroxy-1-piperidinecarboxylate: This intermediate is prepared by reacting piperidine with benzyl chloroformate in the presence of a base such as triethylamine.

    Conversion to this compound: The intermediate is then reacted with hydroxylamine hydrochloride in the presence of a base to introduce the aminooxy functional group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Common industrial methods include continuous flow synthesis and batch processing, where reaction parameters such as temperature, pressure, and reactant concentrations are carefully controlled.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-((aminooxy)methyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: The aminooxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include oxo derivatives, amine derivatives, and various substituted piperidine compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing piperidine derivatives, including Benzyl 4-((aminooxy)methyl)piperidine-1-carboxylate, exhibit significant anticancer properties. These compounds have been tested using a three-component 1,3-dipolar cycloaddition method, leading to products with enhanced cytotoxicity against specific cancer cell lines, such as FaDu hypopharyngeal tumor cells. The study demonstrated that these derivatives could induce apoptosis more effectively than traditional chemotherapeutics like bleomycin .

Alzheimer’s Disease Treatment

This compound is being investigated for its potential in treating Alzheimer’s disease. It acts as an inhibitor of acetylcholinesterase and butyrylcholinesterase enzymes, which are crucial in the pathology of Alzheimer’s. The introduction of piperidine moieties has been shown to enhance brain exposure and improve the compound's efficacy in inhibiting these enzymes, thus contributing to cognitive function preservation .

Characterization Techniques

Characterization of the synthesized compound is performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These methods allow researchers to confirm the structure and assess the purity of the compound, ensuring its suitability for further biological testing .

Pharmacokinetics

Pharmacokinetic studies are essential to understand how this compound behaves in biological systems. Research has focused on its absorption, distribution, metabolism, and excretion (ADME) properties. The compound's ability to cross the blood-brain barrier is particularly relevant for its application in neurological disorders .

Case Study: Anticancer Efficacy

A study published in a peer-reviewed journal demonstrated that a series of piperidine derivatives, including this compound, were tested against various cancer cell lines. The results indicated that these compounds displayed a dose-dependent response in inhibiting cell proliferation and inducing apoptosis, showcasing their potential as novel anticancer agents .

Case Study: Cognitive Enhancement

Another significant study evaluated the effects of this compound on cognitive function in animal models of Alzheimer’s disease. The results suggested improvements in memory retention and cognitive performance tests compared to control groups treated with standard medications .

Mechanism of Action

The mechanism of action of Benzyl 4-((aminooxy)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The aminooxy group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biological pathways, making the compound valuable in drug discovery and development.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Compound Name Substituent at 4-Position Molecular Formula Molecular Weight (g/mol) Key Functional Features
Benzyl 4-((aminooxy)methyl)piperidine-1-carboxylate -CH2-O-NH2 C15H20N2O3 276.33 Aminooxy group (nucleophilic, oxime formation)
Benzyl 4-[(5-fluoroindol-1-yl)methyl]piperidine-1-carboxylate (49) -CH2-(5-fluoroindol-1-yl) C23H22FN2O2 427.44 Indole ring (aromatic, π-π interactions)
Benzyl 4-((5-methylpyridin-2-yl)methyl)piperidine-1-carboxylate -CH2-(5-methylpyridin-2-yl) C20H23N2O2 341.41 Pyridine ring (basic, hydrogen bonding)
Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate -CH2-OH C14H19NO3 249.31 Hydroxymethyl (polar, oxidizable)
Benzyl 4-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate -C(O)-N(OCH3)CH3 C16H22N2O4 306.36 Carbamoyl (hydrogen bond acceptor)

Key Observations :

  • Indolylmethyl derivatives (e.g., compounds 43, 49, 55) exhibit aromaticity and are associated with enzyme inhibition (e.g., MAGL inhibitors) .
  • Pyridinylmethyl analogs (e.g., 3w ) demonstrate enhanced solubility due to the basic pyridine nitrogen .
  • Hydroxymethyl derivatives are prone to oxidation, limiting their stability compared to aminooxy-substituted compounds .

Stability and Toxicity

Compound Stability Concerns Toxicity Notes
Benzyl 4-aminopiperidine-1-carboxylate Not thoroughly studied Potential skin/eye irritant; lacks toxicological data
Benzyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate Stable under recommended conditions No known hazards; limited ecological data
Benzyl 4-[(5-fluoroindol-1-yl)methyl]piperidine-1-carboxylate (49) Stable as oil; hygroscopic Associated with MAGL inhibition (biological activity)

Aminooxymethyl-Specific Considerations:

  • The aminooxy group may decompose under acidic or oxidative conditions.
  • Potential toxicity risks include reactive oxygen species generation, necessitating further study .

Biological Activity

Benzyl 4-((aminooxy)methyl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and various studies that highlight its pharmacological properties.

Chemical Structure and Synthesis

This compound belongs to the class of piperidine derivatives, which are recognized for their diverse biological activities. The compound features an aminooxy group, which is known to facilitate interactions with various biological targets, enhancing its pharmacological potential.

Synthesis Overview:
The synthesis of this compound typically involves several key steps:

  • Formation of the piperidine ring : This is often achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the aminooxy group : This can be accomplished through the reaction of piperidine derivatives with aminooxy reagents.
  • Carboxylate formation : The carboxylic acid moiety is introduced to complete the structure.

The optimization of these synthetic routes can significantly affect yield and purity, making it crucial for further applications in biological research.

Biological Activity and Mechanisms

This compound exhibits a range of biological activities, primarily attributed to its ability to interact with specific molecular targets within biological systems.

The compound's mechanism involves:

  • Enzyme Inhibition : It may inhibit enzymes involved in critical biochemical pathways, which can lead to therapeutic effects.
  • Receptor Modulation : The interaction with receptors can modulate signaling pathways, influencing cellular responses.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of piperidine derivatives, including this compound. For instance, compounds with similar structures have shown promising results against various bacterial strains, including multidrug-resistant organisms.

CompoundMIC (µg/mL)Target Bacteria
This compoundTBDTBD
Fluoroquinolone Derivative<5Mycobacterium tuberculosis

Case Studies

  • In Vitro Studies : A study conducted on piperidine derivatives demonstrated that modifications at the C-7 position significantly enhanced antibacterial potency against Gram-positive bacteria. This suggests that this compound could be a candidate for further development in antimicrobial therapies .
  • Anticancer Properties : Preliminary investigations into the anticancer activity of similar compounds have indicated potential efficacy in inhibiting tumor growth through apoptosis induction in cancer cell lines .

Q & A

Basic: What are the recommended synthetic routes for Benzyl 4-((aminooxy)methyl)piperidine-1-carboxylate, and what conditions optimize yield?

Methodological Answer:
The synthesis typically involves functionalizing a piperidine ring with an aminooxy methyl group and benzyl carbamate. Key steps include:

  • Substitution reactions : Use of benzyl chloroformate under inert atmospheres (e.g., nitrogen) to avoid oxidation of the aminooxy group .
  • Controlled conditions : Reactions are conducted at 0–25°C with bases like triethylamine to neutralize HCl byproducts .
  • Purification : Column chromatography or recrystallization in solvents such as dichloromethane/hexane mixtures improves purity (>95%) .
    Optimization : Higher yields (70–85%) are achieved using continuous flow reactors to maintain precise temperature/pressure control .

Basic: What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : NIOSH/MSHA-approved respirators, chemical-resistant gloves (e.g., nitrile), and OSHA-compliant goggles are mandatory due to potential skin/eye irritation .
  • First Aid : Immediate flushing of eyes/skin with water for 15 minutes, followed by medical consultation .
  • Storage : Store in sealed containers under dry, inert conditions (e.g., argon) at 2–8°C to prevent hydrolysis of the aminooxy group .

Basic: How is the structural integrity of this compound verified post-synthesis?

Methodological Answer:

  • Spectroscopic techniques :
    • NMR : 1^1H and 13^13C NMR confirm substitution patterns (e.g., benzyl carbamate at N1, aminooxy methyl at C4) .
    • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ at m/z 293.15) .
  • Chromatography : HPLC with UV detection (λ = 254 nm) ensures purity (>98%) .

Advanced: How can researchers resolve contradictions in toxicological data across safety reports?

Methodological Answer:
Conflicting data (e.g., "no known hazards" vs. "uninvestigated toxicology" ) require:

  • In vitro assays : Test cytotoxicity (e.g., MTT assay on HEK-293 cells) and mutagenicity (Ames test) .
  • Dose-response studies : Acute toxicity in rodent models (OECD Guideline 423) to establish LD50_{50} and NOAEL .
  • Literature cross-referencing : Compare with structurally similar compounds (e.g., tert-butyl analogs) for hazard extrapolation .

Advanced: What strategies optimize catalytic efficiency in cross-electrophile coupling reactions involving this compound?

Methodological Answer:
For derivatives like benzyl 4-((pyridinyl)methyl)piperidine-1-carboxylate :

  • Catalyst screening : Pd/C or Ni(COD)2_2 with ligands (e.g., Xantphos) enhances coupling yields (up to 75%) .
  • Solvent optimization : Polar aprotic solvents (DMF, acetonitrile) improve reaction kinetics vs. THF .
  • In situ monitoring : TLC or inline IR spectroscopy tracks intermediate formation to minimize side products .

Advanced: How does substitution at the piperidine ring influence biological activity?

Methodological Answer:
Comparative studies using analogs highlight:

  • Aminooxy group : Enhances metal chelation (e.g., Fe2+^{2+}), relevant for enzyme inhibition .
  • Benzyl carbamate : Increases lipophilicity (logP ~2.5), improving blood-brain barrier penetration in neuropharmacological studies .
  • Structural analogs : Replacement with hydroxyl or ethoxy groups reduces receptor binding affinity by 40–60% .

Advanced: What methodologies address stability challenges during long-term storage?

Methodological Answer:

  • Accelerated degradation studies : Expose to 40°C/75% RH for 6 months; monitor via HPLC for hydrolytic byproducts (e.g., piperidine-1-carboxylic acid) .
  • Stabilizers : Add antioxidants (BHT, 0.1% w/w) or desiccants (silica gel) to containers .
  • Cryopreservation : Lyophilization in amber vials under vacuum extends stability to >2 years .

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